molecular formula C8H9BrN2O B8513300 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine

Katalognummer: B8513300
Molekulargewicht: 229.07 g/mol
InChI-Schlüssel: YWNOZDJXUCWUHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine is a heterocyclic compound that contains bromine, oxygen, and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine typically involves the bromination of a precursor compound followed by cyclization. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the heterocyclic structure allow the compound to form specific interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-6,7-dihydro-9H-5-oxa-9-aza-benzocycloheptene
  • 7-Amino-3-bromo-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one

Uniqueness

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine is unique due to its specific combination of bromine, oxygen, and nitrogen atoms within a seven-membered ring structure. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H9BrN2O

Molekulargewicht

229.07 g/mol

IUPAC-Name

7-bromo-1,2,3,5-tetrahydropyrido[2,3-e][1,4]oxazepine

InChI

InChI=1S/C8H9BrN2O/c9-7-3-6-5-12-2-1-10-8(6)11-4-7/h3-4H,1-2,5H2,(H,10,11)

InChI-Schlüssel

YWNOZDJXUCWUHX-UHFFFAOYSA-N

Kanonische SMILES

C1COCC2=C(N1)N=CC(=C2)Br

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-Bromo-5,9-dihydro-6-oxa-1,9-diazabenzocyclohepten-8-one (1.0 g, 4.13 mmol) in THF (40 mL) at 0° C. was added BH3 (30 mL of a 1.0 M solution in THF, 30.0 mmol). The solution was heated to reflux. After 18 h, the solution was cooled to 0° C. and the reaction quenched with H2O (2.5 mL). The mixture was concentrated and the resulting off-white solid was dissolved in MeOH (30 mL) and NaOH (15 mL of a 2 N solution). The mixture was heated at reflux for 4 h. The MeOH was removed under reduced pressure. The resulting precipitate was collected by filtration and washed with H2O (20 mL). The wJiite solid was dried to give the title compound (0.360 g, 38%). 1H NMR (300 MHz, DMSO-d6) δ8.06 (d, J=23 Hz, 1H), 7.71 (d, J=2.3 Hz, 1H), 6.55 (br s, 1H), 4.47 (s, 2H), 3.74-3.70 (m, 2H), 3.16-3.12 (m, 2H); ESI MS m/z 229 (100%); 231 (100%) [C8H9BrN2O+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
38%

Synthesis routes and methods II

Procedure details

3-Bromo-5,9-dihydro-6-oxa-1,9-diaza-benzocyclohepten-8-one (205 mg, 0.84 mmol) and sodium borohydride (160 mg, 4.2 mmol) are dissolved in 1.0 mL of THF and the mixture is cooled down to 0° C. Neat BF3 Et2O (0.74 mL, 5.9 mmol) is added dropwise and the mixture is stirred for 3 hr at room temperature. Then saturated aqueous NH4Cl solution (15 mL) is added carefully and the mixture is further basified by adding solid NaHCO3. The mixture is then extracted with EtOAc (3×35 mL). The organic layers are combined and concentrated to give the crude product. Purification by flash column chromatography affords 78 mg of 3-bromo-5,7,8,9-tetrahydro-6-oxa-1,9-diaza-benzocycloheptene
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
BF3 Et2O
Quantity
0.74 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.